molecular formula C15H18ClN B3077510 N-Benzyl(3-methylphenyl)methanamine hydrochloride CAS No. 1048640-75-0

N-Benzyl(3-methylphenyl)methanamine hydrochloride

Cat. No. B3077510
CAS RN: 1048640-75-0
M. Wt: 247.76 g/mol
InChI Key: NSMQBJXUTMVAHS-UHFFFAOYSA-N
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Description

“N-Benzyl(3-methylphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C15H17N•HCl . It has a molecular weight of 247.77 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The country of origin for this compound is Russia .

Scientific Research Applications

Photocytotoxic Properties

N-Benzyl(3-methylphenyl)methanamine hydrochloride derivatives have been utilized in the study of iron(III) complexes, demonstrating significant photocytotoxic properties under red light. These complexes showed apoptosis-induced cytotoxicity, generating reactive oxygen species and displaying potential as therapeutic agents (Basu et al., 2014).

Organic Chemistry and Catalysis

In organic chemistry, derivatives of this compound have been identified as impurities in benzylation reactions, which can act as poisons in catalytic processes. This highlights the compound's relevance in understanding and optimizing chemical synthesis (Colgan et al., 2016).

Schiff Bases for Anticonvulsant Activity

Schiff bases derived from this compound have been synthesized and evaluated for their anticonvulsant activities. These compounds showed potential in seizure protection, highlighting their importance in medicinal chemistry (Pandey & Srivastava, 2011).

Catalytic Applications in Metal Complexes

This compound derivatives have been used in the synthesis of unsymmetrical pincer palladacycles, which are useful in catalytic applications. This research underscores the compound's role in the development of new catalysts (Roffe et al., 2016).

Impurity Profiling in Drug Analysis

In forensic science, derivatives of this compound have been identified in the impurity profiling of methamphetamine hydrochloride. This application is crucial for forensic analysis and understanding the synthesis routes of illicit drugs (Zhang et al., 2008).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQBJXUTMVAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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